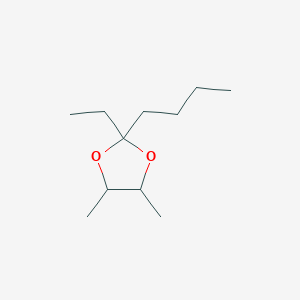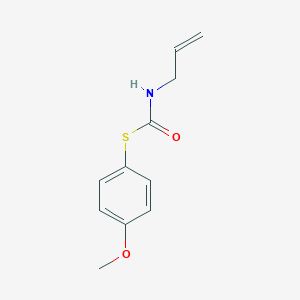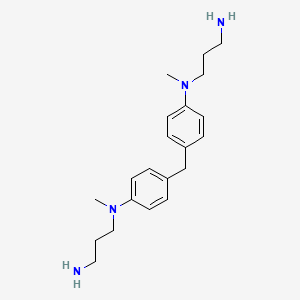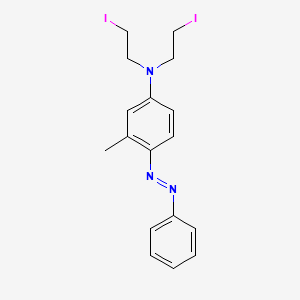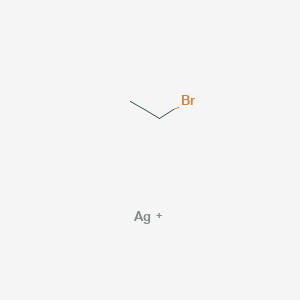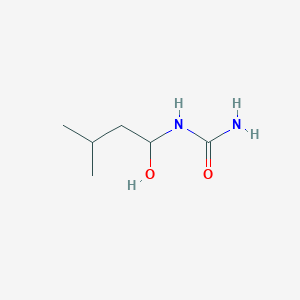
N-(1-Hydroxy-3-methylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-3-methylbutyl)urea is a compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea group (NH2-CO-NH2) substituted with various functional groups. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and a methyl group attached to a butyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Hydroxy-3-methylbutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve stirring the amine and potassium isocyanate in water at room temperature for several hours .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions can be carried out on a large scale, and the desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly due to the use of phosgene, a toxic and hazardous chemical .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hydroxy-3-methylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major products are primary or secondary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-3-methylbutyl)urea has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The precise mechanism of action of N-(1-Hydroxy-3-methylbutyl)urea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Hydroxy-2-methylpropyl)urea
- N-(1-Hydroxy-4-methylpentyl)urea
- N-(1-Hydroxy-3-ethylbutyl)urea
Uniqueness
N-(1-Hydroxy-3-methylbutyl)urea is unique due to its specific structure, which includes a hydroxy group and a methyl group attached to a butyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
64280-40-6 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1-hydroxy-3-methylbutyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(9)8-6(7)10/h4-5,9H,3H2,1-2H3,(H3,7,8,10) |
Clave InChI |
ZJYVXVZIGLGTSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



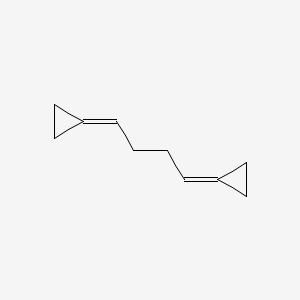
![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
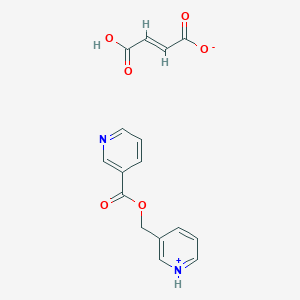
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
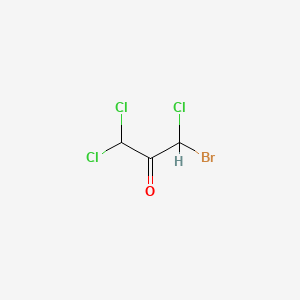
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


